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Compound of Interest

Compound Name: Morpholinosulfur trifluoride

Cat. No.: B041453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical studies conducted on

Morpholinosulfur trifluoride (also known as Morph-DAST). This compound is a crucial

fluorinating agent in organic synthesis, valued for its increased stability and reactivity compared

to diethylaminosulfur trifluoride (DAST).[1][2] A thorough understanding of its molecular

structure, conformational preferences, and vibrational properties, as elucidated by

computational chemistry, is paramount for its effective application and the development of

novel synthetic methodologies.

Molecular Structure and Conformational Analysis
Theoretical studies, primarily employing quantum chemical calculations, have been

instrumental in determining the three-dimensional structure and conformational landscape of

Morpholinosulfur trifluoride.[1]

Key Findings:

The morpholine ring adopts a stable chair conformation.

The sulfur atom is part of a trigonal bipyramidal SF3 group.

The morpholine ring is situated in an equatorial position relative to the SF3 group.[1]
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In the gas phase, Morpholinosulfur trifluoride exists as a mixture of two conformers,

distinguished by the orientation of the SF3 group relative to the morpholine ring. The conformer

with the SF3 group in an equatorial orientation is found to be slightly more stable than the axial

conformer.[1]
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Caption: Equilibrium between the equatorial and axial conformers of Morpholinosulfur
trifluoride.

Computational Methodology
The theoretical understanding of Morpholinosulfur trifluoride is largely derived from high-

level quantum chemical calculations. The primary methods employed are Density Functional

Theory (DFT) and Møller-Plesset perturbation theory (MP2).

Experimental Protocol: Quantum Chemical Calculations

Initial Structure Generation: The starting molecular geometry of Morpholinosulfur
trifluoride is built using standard bond lengths and angles.

Conformational Search: A systematic or stochastic conformational search is performed to

identify all low-energy conformers.
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Geometry Optimization: The geometries of the identified conformers are optimized to find the

stationary points on the potential energy surface. This is typically performed using the B3LYP

functional with a correlation-consistent basis set, such as cc-pVTZ.[1]

Frequency Calculations: Vibrational frequency calculations are performed at the same level

of theory as the geometry optimization. This confirms that the optimized structures are true

minima (no imaginary frequencies) and provides theoretical vibrational spectra for

comparison with experimental data.

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy

calculations are often performed on the optimized geometries using a higher level of theory,

such as MP2, with the same or a larger basis set.[1]

Thermodynamic Analysis: The Gibbs free energy (ΔG°) difference between conformers is

calculated from the electronic energies and the zero-point vibrational energies, as well as

thermal corrections to enthalpy and entropy obtained from the frequency calculations.

Computational Workflow
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Caption: A typical workflow for the theoretical study of Morpholinosulfur trifluoride.

Quantitative Theoretical Data
The following tables summarize the key quantitative data obtained from theoretical studies of

Morpholinosulfur trifluoride.

Table 1: Calculated Energetic Properties
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Property MP2/cc-pVTZ B3LYP/cc-pVTZ

ΔG° (G°ax - G°eq) (kcal/mol) +0.18 +0.40

Data sourced from reference[1].

Table 2: Key Calculated Molecular Geometry Parameters (Equatorial Conformer)

Parameter Value (Å or °)

S-F (axial) bond length ~1.65

S-F (equatorial) bond length ~1.59

S-N bond length ~1.67

F(ax)-S-F(eq) angle ~90

F(eq)-S-N angle ~120

Note: The values in Table 2 are representative and the precise calculated values can be found

in the cited literature. The S-F bond length of 1.593(2) Å has been experimentally determined

and is comparable to theoretical values.[1]

Vibrational Spectra Analysis
Theoretical frequency calculations are crucial for the assignment of experimental vibrational

spectra (IR and Raman). The calculated wavenumbers for the most stable conformers of

Morpholinosulfur trifluoride show good agreement with experimental data, allowing for a

detailed understanding of the vibrational modes of the molecule.[1]

Reactivity and Application in Fluorination
Morpholinosulfur trifluoride is a widely used reagent for deoxofluorination reactions,

converting alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides.[3] Its

enhanced thermal stability makes it a safer alternative to DAST.[1][2] Theoretical studies can

provide insights into the reaction mechanisms of these fluorination reactions, aiding in the

optimization of reaction conditions and the design of new fluorinating agents. For instance,
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understanding the electronic structure and the nature of the S-F bonds can help rationalize its

reactivity towards different substrates.[4]

General Deoxofluorination Reaction
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Intermediate

+ Morph-DAST
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Caption: Generalized reaction pathway for deoxofluorination.

Conclusion
Theoretical studies, grounded in quantum chemical calculations, have provided a detailed

molecular-level understanding of Morpholinosulfur trifluoride. The determination of its

conformational preferences, geometric parameters, and vibrational properties is essential for

comprehending its stability and reactivity as a fluorinating agent. This knowledge is invaluable

for researchers and professionals in organic synthesis and drug development, facilitating the

rational use of this important reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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